

# Application Notes and Protocols for Amantadine as a Potential Therapeutic Agent

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Note on Nomenclature: The term "**Matadine**" did not yield significant results in scientific literature as a recognized therapeutic agent. It is presumed that this is a typographical error and the intended subject of inquiry is Amantadine, a well-established drug with antiviral and neurological applications. The following information pertains to Amantadine.

# **Application Notes Background**

Amantadine is a synthetic tricyclic amine of the adamantane class, initially developed as an antiviral drug for influenza A.[1][2] Serendipitously, it was later discovered to have therapeutic efficacy in treating the symptoms of Parkinson's disease and drug-induced extrapyramidal symptoms.[3] Its multifaceted mechanism of action, targeting both viral proteins and central nervous system receptors, makes it a valuable tool for researchers in virology and neuropharmacology.[4]

### **Mechanism of Action**

Amantadine exhibits at least two distinct primary mechanisms of action:

Antiviral (Influenza A): Amantadine's antiviral activity is specific to the influenza A virus. It
acts as a non-competitive inhibitor of the viral M2 proton channel, a homotetrameric protein
essential for viral replication.[5][6][7] By physically occluding the pore of the M2 channel,
amantadine prevents the influx of protons into the virion.[5][7] This inhibition of acidification
halts the pH-dependent dissociation of the viral ribonucleoprotein (vRNP) complex from the



matrix protein (M1), a critical step for the release of the viral genome into the host cell cytoplasm and subsequent replication.[6][8] Widespread resistance due to mutations in the M2 protein (e.g., S31N) has significantly limited its clinical use against current influenza strains.[1]

- Neurological (Anti-Parkinsonian): The therapeutic effects of amantadine in Parkinson's disease are more complex and are attributed to its modulation of central nervous system neurotransmission.[9][10]
  - NMDA Receptor Antagonism: Amantadine is a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[11][12][13] It binds to the ion channel of the receptor, and interestingly, its primary inhibitory action results from accelerating the channel's closure, thereby stabilizing it in a closed state.[11][14] This action is believed to help normalize glutamatergic hyperactivity in the basal ganglia, which is a hallmark of Parkinson's disease.
  - Dopaminergic Effects: Amantadine has been shown to enhance dopaminergic
    transmission by increasing the presynaptic release of dopamine and inhibiting its reuptake
    from the synaptic cleft.[9][4][15] This leads to a higher concentration of dopamine available
    to stimulate postsynaptic receptors, helping to alleviate the motor symptoms caused by
    dopamine deficiency.[4]

# **Potential Therapeutic Applications**

- Approved Indications:
  - Prophylaxis and treatment of Influenza A virus infection (use now limited by resistance).
  - Treatment of Parkinson's disease.[16]
  - Management of drug-induced extrapyramidal reactions.
- Investigational Uses:
  - Fatigue in Multiple Sclerosis: Amantadine is considered a first-line agent for managing fatigue associated with MS.[16]



- Traumatic Brain Injury: Studies suggest amantadine may accelerate the pace of functional recovery in patients with severe traumatic brain injuries.[16]
- COVID-19:In vitro studies have shown that amantadine can inhibit SARS-CoV-2 replication, although at concentrations likely higher than those achieved with standard dosing.[17] Clinical trials have not demonstrated a clear benefit.[17]

**Data Presentation** 

**Table 1: Antiviral Activity of Amantadine** 

Virus Strain	Assay Type	Cell Line	IC50 / EC50 (μΜ)	Reference
Influenza A (various subtypes)	Plaque Inhibition	MDCK	0.2 - 0.4 μg/mL (~1.1 - 2.2 μM)	[18][19]
Influenza B	Plaque Inhibition	MDCK	50 - 100 μg/mL (~276 - 552 μM)	[18][19]
SARS-CoV-2	qPCR (supernatant)	Vero E6	83 μΜ	[17]
SARS-CoV-2	qPCR (intracellular)	Vero E6	119 μΜ	[17]
Human Coronavirus 229E	Cytotoxicity Assay	MDBK	>641.65 μg/mL (>3540 μM)	[20]

IC50 (Half-maximal Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) are measures of a drug's potency. A lower value indicates higher potency.[1]

## **Table 2: Neurological Activity of Amantadine**



Receptor/Targ et	Assay Type	Preparation	IC50 / EC50 (μM)	Reference
NMDA Receptor	Whole-cell patch clamp	Rat hippocampal neurons	14.9 μΜ	[21]
NMDA Receptor	Whole-cell patch clamp	HEK cells (in 5 μΜ NMDA)	38.9 μΜ	[11]
NMDA Receptor	Whole-cell patch clamp	HEK cells (in 30 μΜ NMDA)	45.1 μΜ	[11]
NMDA Receptor	Whole-cell patch clamp	HEK cells (in 1000 μM NMDA)	54.3 μΜ	[11]

## **Experimental Protocols**

# Protocol 1: Two-Step Synthesis of Amantadine Hydrochloride

This protocol is adapted from a procedure designed to be safer and more environmentally friendly than previous methods.[22][23]

#### Step 1: Synthesis of N-(1-adamantyl)formamide

- In a suitable reaction vessel equipped with a stirrer and heating mantle, add formamide (e.g., 13.5 mL, 0.33 mol).
- While stirring, heat the formamide to 85°C.
- Add 1-bromoadamantane (e.g., 6.6 g, 0.03 mol) to the heated formamide.
- Increase the temperature to 90°C.
- Carefully add concentrated sulfuric acid (96%, e.g., 9.0 mL, 0.168 mol) dropwise to the reaction mixture, maintaining the temperature at 90°C.
- Continue stirring at 90°C for approximately 4 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).



- Once the reaction is complete, cool the mixture and slowly pour it into ice-cold water (e.g., 60 mL).
- Stir the aqueous mixture at 0-5°C for 1 hour to precipitate the product.
- Filter the white solid precipitate and wash it with cold water.
- Dry the product under suction to yield N-(1-adamantyl)formamide.

Step 2: Hydrolysis and Salt Formation to Amantadine HCl

- Prepare a hydrolysis solution by stirring potassium hydroxide (86%, e.g., 10.8 g, 0.165 mol),
   water (2.5 mL), and propylene glycol (25 mL) at room temperature for 30 minutes.
- Add the N-(1-adamantyl)formamide from Step 1 (e.g., 5.5 g, 0.03 mol) to the hydrolysis solution.
- Heat the mixture to 135°C and maintain this temperature for approximately 7 hours, or until the starting material is consumed (monitor by TLC).
- Cool the reaction mixture to room temperature and add ice-cold water (e.g., 70 mL).
- Extract the aqueous mixture with dichloromethane (e.g., 120 mL).
- To the organic extract containing the amantadine free base, add an aqueous solution of 5.5
   N HCI.
- Stir the mixture at 50-60°C for 1 hour.
- Cool the solution to 0-5°C for 1 hour to crystallize the product.
- Filter the white crystalline solid, wash with a small amount of cold acetone, and dry under vacuum to yield Amantadine Hydrochloride.

## **Protocol 2: In Vitro Antiviral Plaque Reduction Assay**

This assay quantifies the ability of amantadine to inhibit the replication of a lytic virus, such as influenza A.[19][24]



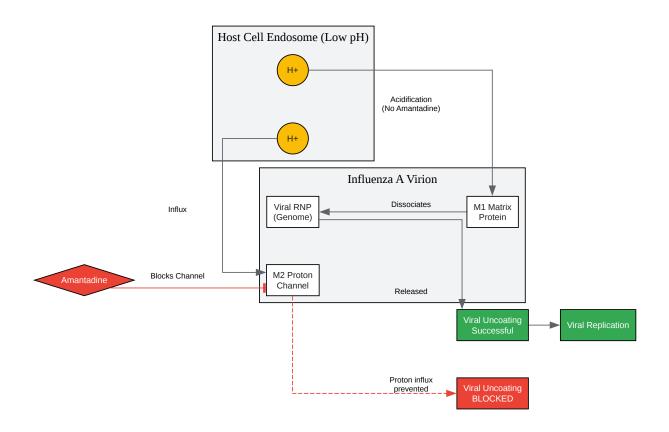
- Cell Culture: Plate susceptible host cells (e.g., Madin-Darby Canine Kidney MDCK cells) in 6-well plates and grow until they form a confluent monolayer.
- Virus Dilution: Prepare serial dilutions of the influenza A virus stock in a serum-free medium.
   The target dilution should produce a countable number of plaques (e.g., 50-100 plaques per well).
- Drug Preparation: Prepare serial dilutions of Amantadine HCl in a serum-free medium. Concentrations should bracket the expected IC50 value (e.g.,  $0.1~\mu M$  to  $10~\mu M$  for sensitive strains).
- Infection:
  - Wash the confluent cell monolayers twice with phosphate-buffered saline (PBS).
  - Add 200 μL of the prepared virus dilution to each well.
  - Incubate the plates at 37°C for 1 hour to allow for viral adsorption.
- · Overlay Application:
  - Carefully aspirate the virus inoculum from each well.
  - Gently add 2 mL of a semi-solid overlay medium (e.g., 2X MEM medium mixed 1:1 with 1.2% agarose) containing the corresponding concentration of amantadine (or a vehicle control). The overlay should also contain trypsin (e.g., 1 μg/mL) to facilitate viral spread.
  - Allow the overlay to solidify at room temperature.
- Incubation: Incubate the plates at 37°C in a CO<sub>2</sub> incubator for 2-3 days, or until plaques are visible.
- Fixation and Staining:
  - Fix the cells by adding a 10% formalin solution for at least 1 hour.
  - Carefully remove the agarose overlay.



- Stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.
- Gently wash the wells with water and allow them to dry.
- Data Analysis:
  - o Count the number of plaques (clear zones) in each well.
  - Calculate the percentage of plaque reduction for each amantadine concentration relative to the vehicle control well.
  - Determine the IC50 value by plotting the percentage of inhibition against the log of the amantadine concentration and fitting the data to a dose-response curve.

# **Visualizations (Graphviz)**

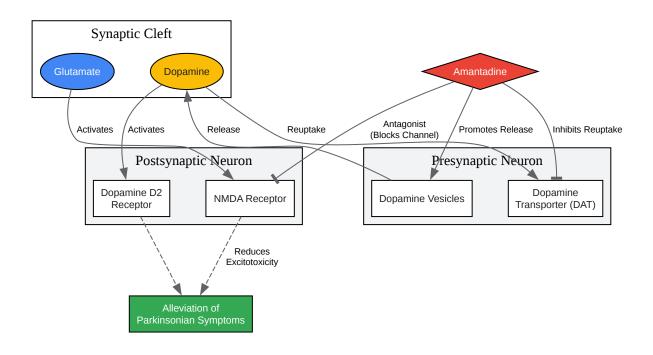




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Caption: Antiviral mechanism of Amantadine on Influenza A.





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Caption: Neurological mechanisms of Amantadine.

Caption: General workflow for evaluating Amantadine.

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## Methodological & Application





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